molecular formula C8H10ClN3O B6214910 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 2731010-11-8

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No. B6214910
CAS RN: 2731010-11-8
M. Wt: 199.6
InChI Key:
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Description

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, also known as 7-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a derivative of the benzodiazepine family of drugs, and has been used in a variety of studies to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride is still not fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. In addition, it has been shown to interact with several other receptors, including the serotonin 5-HT1A receptor and the sigma-1 receptor. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Biochemical and Physiological Effects
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and depression-like behaviors, and to have a calming effect. It has also been shown to reduce seizure activity and to have a neuroprotective effect. In addition, it has been shown to have an anti-inflammatory effect, as well as an anti-tumor effect in certain cancer cells.

Advantages and Limitations for Lab Experiments

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it can be used in a variety of experiments to explore its pharmacological effects and its potential as a therapeutic agent.
However, there are also some limitations to using 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride in laboratory experiments. It is not commercially available, so it must be synthesized in the laboratory. Additionally, it is not approved for human use, so it cannot be used in human clinical trials.

Future Directions

The potential future directions for 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride are numerous. It could be further studied for its potential as a therapeutic agent for a variety of conditions, including anxiety, depression, epilepsy, and neurodegenerative disorders. Additionally, it could be studied for its potential as an anti-inflammatory agent and for its potential to act as a neuroprotective agent. It could also be studied for its potential to act as an antidepressant and anxiolytic agent, as well as its potential to induce apoptosis in certain cancer cells. Finally, it could be studied for its potential to act as a novel anti-inflammatory agent.

Synthesis Methods

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride is synthesized through a method known as the Sandmeyer reaction. This reaction involves the reaction of aryl halides with cuprous cyanide in the presence of an amine to form aryl amines. In the case of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride, the aryl halide is 1-methyl-2,3-dihydro-1H-1,3-benzodiazepine, which is reacted with cuprous cyanide in the presence of an amine such as ethanolamine to form 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride.

Scientific Research Applications

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride has been used in a variety of scientific research applications. It has been used in the study of its pharmacological effects, its potential as a therapeutic agent, and its ability to modulate the activity of certain enzymes and receptors. It has also been used in the study of its ability to induce apoptosis in certain cancer cells, as well as its potential to act as an antidepressant and anxiolytic agent. Additionally, 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloridethyl-2,3-dihydro-1H-1,3-benzodiazepine hydrochloride has been used in the study of its potential to act as a neuroprotective agent, as well as its potential to act as a novel anti-inflammatory agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid, which is then reacted with methylamine to form 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-aminobenzoic acid", "acetic anhydride", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminobenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-acetamidobenzoic acid.", "Step 2: 2-acetamidobenzoic acid is then reacted with methylamine in the presence of a base such as sodium hydroxide to form 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.", "Step 3: The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of the final product, 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride." ] }

CAS RN

2731010-11-8

Molecular Formula

C8H10ClN3O

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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